molecular formula C9H19N3 B14526777 3-Butyl-1,4-dimethyl-1,4,5,6-tetrahydro-1,2,4-triazine CAS No. 62578-32-9

3-Butyl-1,4-dimethyl-1,4,5,6-tetrahydro-1,2,4-triazine

Cat. No.: B14526777
CAS No.: 62578-32-9
M. Wt: 169.27 g/mol
InChI Key: SJKRSUUSRDNTPV-UHFFFAOYSA-N
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Description

3-Butyl-1,4-dimethyl-1,4,5,6-tetrahydro-1,2,4-triazine is a heterocyclic compound that belongs to the triazine family. Triazines are known for their diverse biological activities and applications in various fields such as agriculture, medicine, and materials science. This compound, in particular, is characterized by its unique structure, which includes a triazine ring with butyl and dimethyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyl-1,4-dimethyl-1,4,5,6-tetrahydro-1,2,4-triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of butylamine with formaldehyde and dimethylamine in the presence of an acid catalyst. The reaction proceeds through the formation of intermediate imines, which then cyclize to form the triazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Butyl-1,4-dimethyl-1,4,5,6-tetrahydro-1,2,4-triazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of partially or fully reduced triazine derivatives.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions, where substituents on the ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted triazines .

Scientific Research Applications

3-Butyl-1,4-dimethyl-1,4,5,6-tetrahydro-1,2,4-triazine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 3-Butyl-1,4-dimethyl-1,4,5,6-tetrahydro-1,2,4-triazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Triazine: A parent compound with a similar triazine ring structure but different substituents.

    2,4-Diamino-6-butyl-1,3,5-triazine: A derivative with amino groups instead of methyl groups.

    4,6-Dimethyl-1,3,5-triazine: A simpler triazine with only methyl substituents.

Uniqueness

3-Butyl-1,4-dimethyl-1,4,5,6-tetrahydro-1,2,4-triazine is unique due to its specific combination of butyl and dimethyl substituents, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

62578-32-9

Molecular Formula

C9H19N3

Molecular Weight

169.27 g/mol

IUPAC Name

3-butyl-1,4-dimethyl-5,6-dihydro-1,2,4-triazine

InChI

InChI=1S/C9H19N3/c1-4-5-6-9-10-12(3)8-7-11(9)2/h4-8H2,1-3H3

InChI Key

SJKRSUUSRDNTPV-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NN(CCN1C)C

Origin of Product

United States

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